![molecular formula C10H15BO3 B1591448 4-Isopropoxy-2-methylphenylboronic acid CAS No. 871126-21-5](/img/structure/B1591448.png)
4-Isopropoxy-2-methylphenylboronic acid
Overview
Description
4-Isopropoxy-2-methylphenylboronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and organic synthesis. This compound is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dichloromethane.
Scientific Research Applications
Synthesis and Catalysis
4-Isopropoxy-2-methylphenylboronic acid is instrumental in synthetic chemistry, particularly in the synthesis of complex molecules and the development of catalytic processes. For example, it plays a key role in the synthesis of 4-arylcoumarins through Cu-catalyzed hydroarylation with arylboronic acids, offering a route to biologically active compounds (Yoshihiko Yamamoto & N. Kirai, 2008). Additionally, alkylboronic acids, including isopropyl derivatives, have been identified as highly active catalysts for dehydrative amide condensation, surpassing arylboronic acids in catalytic activities (Risa Yamashita et al., 2013).
Material Science
In material science, derivatives of this compound contribute to the development of innovative materials. One example is the creation of nanocomposites, such as Ag/zeolite nanocomposites, for catalytic applications including the oxidative hydroxylation of phenylboronic acids (Arezo Hatamifard et al., 2016). Another application involves poly(4-vinylphenylboronic acid) functionalized materials for electrochemical sensing, demonstrating the versatility of boronic acid derivatives in creating responsive and selective sensors (Hui Mao et al., 2017).
Biochemistry and Biomedical Applications
This compound derivatives show promise in biochemistry, particularly in the development of sensors and drug delivery systems. Their unique ability to form reversible covalent bonds with diols makes them ideal for the selective capture and release of biomolecules, such as glycoproteins, under physiological conditions (Qi Yang et al., 2017). Additionally, novel self-assembled nanoparticles utilizing boronic acid groups have been developed for improving the nasal adsorption of insulin, highlighting the potential of boronic acid derivatives in enhancing drug delivery efficiency (Cui Cheng et al., 2012).
Mechanism of Action
Target of Action
The primary target of the compound 4-Isopropoxy-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the SM coupling reaction pathway . This pathway involves the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of a wide range of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also important to ensure adequate ventilation and to remove all sources of ignition .
properties
IUPAC Name |
(2-methyl-4-propan-2-yloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)14-9-4-5-10(11(12)13)8(3)6-9/h4-7,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBXBUNQDNBWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(C)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584713 | |
Record name | {2-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
871126-21-5 | |
Record name | {2-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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